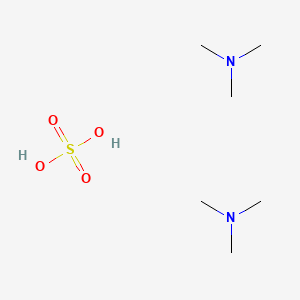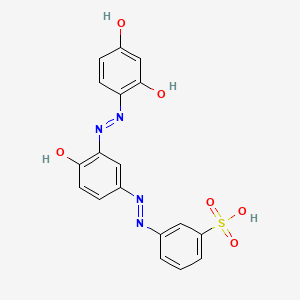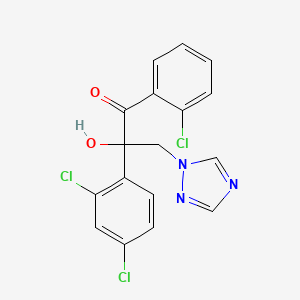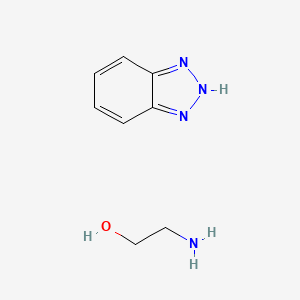
Einecs 282-802-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is recognized for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol, compound with 1H-benzotriazole, typically involves the reaction of 2-aminoethanol with 1H-benzotriazole under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial reactors and precise control of temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
2-aminoethanol, compound with 1H-benzotriazole, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various amines .
Applications De Recherche Scientifique
2-aminoethanol, compound with 1H-benzotriazole, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of corrosion inhibitors and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of 2-aminoethanol, compound with 1H-benzotriazole, involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can inhibit corrosion processes. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminoethanol: A simpler compound without the benzotriazole moiety.
1H-benzotriazole: A compound that lacks the 2-aminoethanol component.
Ethanolamine: Another compound with similar properties but different applications.
Uniqueness
The uniqueness of 2-aminoethanol, compound with 1H-benzotriazole, lies in its combined properties of both 2-aminoethanol and 1H-benzotriazole. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Propriétés
Numéro CAS |
84434-04-8 |
|---|---|
Formule moléculaire |
C8H12N4O |
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
2-aminoethanol;2H-benzotriazole |
InChI |
InChI=1S/C6H5N3.C2H7NO/c1-2-4-6-5(3-1)7-9-8-6;3-1-2-4/h1-4H,(H,7,8,9);4H,1-3H2 |
Clé InChI |
HZLYYYOXWTVWFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNN=C2C=C1.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


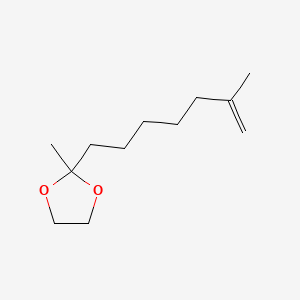


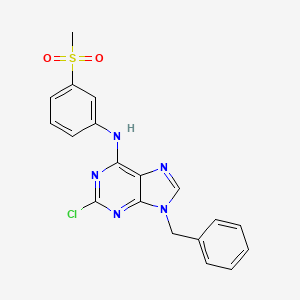

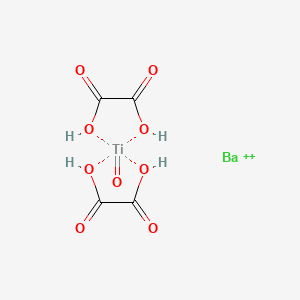
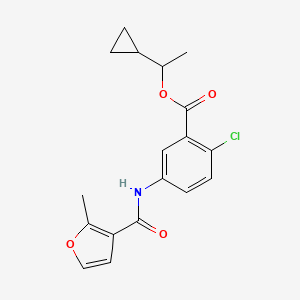
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
